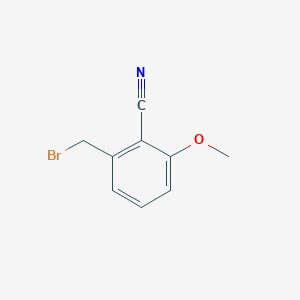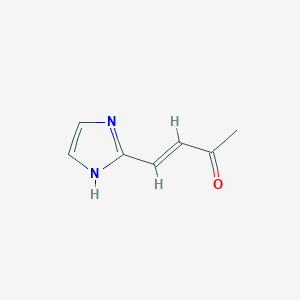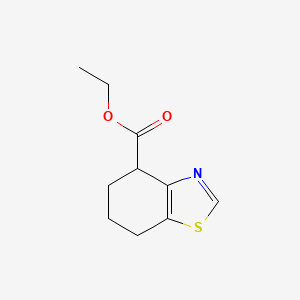
methyl 5-chloropentanecarboximidate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-chloropentanecarboximidate hydrochloride, also known as MCPC, is a commonly used organic compound in the scientific community. It is a versatile compound that has a wide range of applications, from synthesis to scientific research.
Mécanisme D'action
Methyl 5-chloropentanecarboximidate hydrochloride is a weak acid, and its mechanism of action is based on its ability to act as a proton donor. It can react with bases, such as amines and alcohols, to form a salt. This salt can then be used as a reactant in various reactions.
Biochemical and Physiological Effects
methyl 5-chloropentanecarboximidate hydrochloride has a wide range of biochemical and physiological effects. It has been shown to act as an inhibitor of enzymes, such as chymotrypsin, trypsin, and lipase. In addition, it has been shown to inhibit the growth of bacteria and fungi. It has also been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using methyl 5-chloropentanecarboximidate hydrochloride in lab experiments is its versatility. It can be used in a wide range of reactions and can be used as a reagent or a catalyst. It is also relatively stable and can be stored for long periods of time. The main limitation of using methyl 5-chloropentanecarboximidate hydrochloride is that it has a low solubility in water, which can limit its use in some experiments.
Orientations Futures
There are many potential future directions for methyl 5-chloropentanecarboximidate hydrochloride. It could be used in the synthesis of new compounds, such as pharmaceuticals, agrochemicals, and polymers. It could also be used to develop new methods for the synthesis of existing compounds. In addition, it could be used to develop new methods for the analysis of biological samples. Finally, it could be used to develop new methods for the detection and quantification of various compounds.
Méthodes De Synthèse
Methyl 5-chloropentanecarboximidate hydrochloride is synthesized by reacting pentanecarboxylic acid with methyl chloroformate in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction is carried out in an inert atmosphere, such as nitrogen, in order to prevent oxidation. The resulting product is methyl 5-chloropentanecarboximidate hydrochloride hydrochloride.
Applications De Recherche Scientifique
Methyl 5-chloropentanecarboximidate hydrochloride has a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a buffer in biochemistry experiments. In addition, it is used as a reactant in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and polymers.
Propriétés
IUPAC Name |
methyl 5-chloropentanimidate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12ClNO.ClH/c1-9-6(8)4-2-3-5-7;/h8H,2-5H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSQRVADUKCYCER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=N)CCCCCl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-chloropentanecarboximidate hydrochloride | |
CAS RN |
77570-16-2 |
Source


|
| Record name | Pentanimidic acid, 5-chloro-, methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77570-16-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

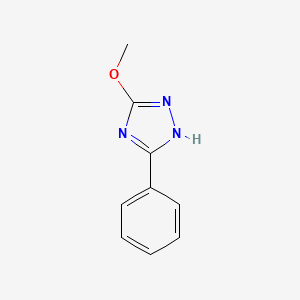
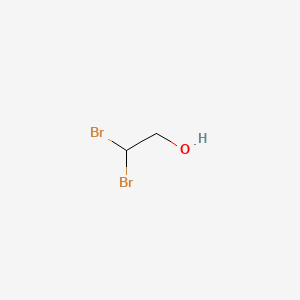

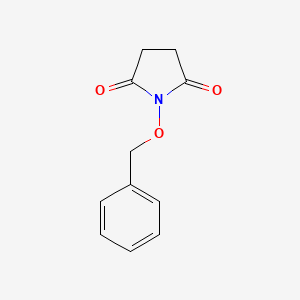

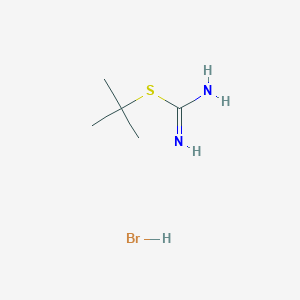
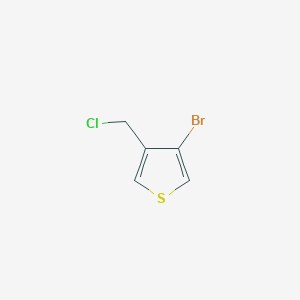
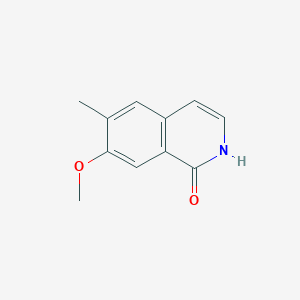
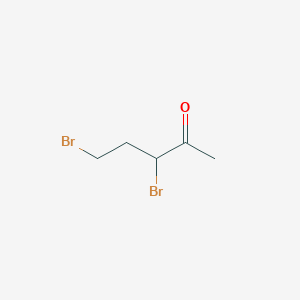
![2,3-dihydrospiro[indene-1,3'-oxolane]-2',5'-dione](/img/structure/B6596942.png)

